![molecular formula C9H12O2 B151215 ビシクロ[3.3.1]ノナン-2,6-ジオン CAS No. 16473-11-3](/img/structure/B151215.png)

ビシクロ[3.3.1]ノナン-2,6-ジオン

概要

説明

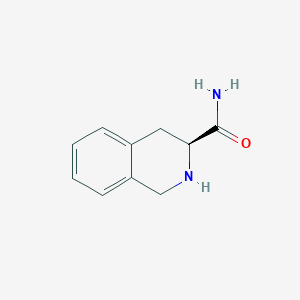

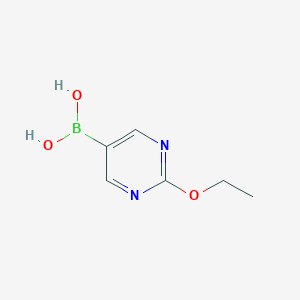

Bicyclo[3.3.1]nonane-2,6-dione: is an organic compound with the molecular formula C₉H₁₂O₂ and a molecular weight of 152.19 g/mol . . This compound features a bicyclic structure, which consists of two fused cyclohexane rings with two ketone groups at the 2 and 6 positions . The unique structure of bicyclo[3.3.1]nonane-2,6-dione makes it an interesting subject for various chemical studies and applications.

科学的研究の応用

Chemistry:

Bicyclo[3.3.1]nonane-2,6-dione is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms .

Biology and Medicine:

Derivatives of bicyclo[3.3.1]nonane-2,6-dione have shown potential in biological applications, including anticancer research. The bicyclo[3.3.1]nonane moiety is predominant in many biologically active natural products .

Industry:

In the industrial sector, this compound is used in the synthesis of various organic materials and as a building block for more complex chemical entities .

作用機序

Target of Action

Bicyclo[3.3.1]nonane-2,6-dione is a compound that has been found to have significant biological activity . It is predominantly found in most biologically active natural products It has been noted that many derivatives of bicyclo[331]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities .

Mode of Action

The exact mode of action of Bicyclo[33It is known that the compound interacts with its targets to exert its effects

Biochemical Pathways

The specific biochemical pathways affected by Bicyclo[33It is known that the compound has significant biological activity and is used in asymmetric catalysis and as an anticancer agent . This suggests that it may affect various biochemical pathways related to these processes.

Result of Action

The molecular and cellular effects of Bicyclo[33It is known that the compound has significant biological activity and is used in asymmetric catalysis and as an anticancer agent . This suggests that it may have various molecular and cellular effects related to these processes.

Action Environment

The influence of environmental factors on Bicyclo[33It is known that the compound’s structure is governed by weaker forces and can be interpreted as close packed stacks . This suggests that its action, efficacy, and stability may be influenced by environmental factors such as temperature and pressure.

生化学分析

Biochemical Properties

Bicyclo[3.3.1]nonane-2,6-dione has been found to be involved in several biochemical reactions. Many derivatives of Bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .

Molecular Mechanism

It is known to rearrange photochemically to the triasteranedione by successive 1,2-acyl shifts .

準備方法

Synthetic Routes and Reaction Conditions:

Dieckmann Cyclization: One of the common synthetic routes involves the Dieckmann cyclization of a suitable linear precursor.

Bromination and Hydrolysis: Another method involves the bromination of the dienol acetate of bicyclo[3.3.1]nonane-2,6-dione using N-bromosuccinimide, followed by hydrolysis of the intermediate bromo-enol acetate.

Industrial Production Methods:

While specific industrial production methods for bicyclo[3.3.1]nonane-2,6-dione are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications. The choice of method depends on the desired yield, purity, and cost-effectiveness.

化学反応の分析

Types of Reactions:

Oxidation and Reduction: Bicyclo[3.3.1]nonane-2,6-dione can undergo oxidation and reduction reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

Substitution: Reagents like nitroform and solvents like methanol are used under specific conditions.

Major Products Formed:

Reduction: Bicyclo[3.3.1]nonane-2,6-diol.

Substitution: 2,6-dimethoxy-4,8-bis(trinitromethyl)-bicyclo[3.3.1]nona-2,6-diene.

類似化合物との比較

Bicyclo[3.3.1]nonane-3,7-dione: This compound has a similar bicyclic structure but with ketone groups at different positions.

Bicyclo[2.2.2]octane-2,5-dione: Another bicyclic compound with a different ring structure.

Bicyclo[3.3.1]nonan-9-one: A related compound with a single ketone group.

Uniqueness:

Bicyclo[3.3.1]nonane-2,6-dione is unique due to its specific placement of ketone groups, which influences its reactivity and applications. Its structure allows for diverse chemical transformations and makes it a valuable compound in various fields of research and industry .

特性

IUPAC Name |

bicyclo[3.3.1]nonane-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-8-3-1-6-5-7(8)2-4-9(6)11/h6-7H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWNPVTXLBMSEPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2CCC(=O)C1C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50936986 | |

| Record name | Bicyclo[3.3.1]nonane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16473-11-3 | |

| Record name | Bicyclo(3.3.1)nona-2,6-dione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016473113 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bicyclo[3.3.1]nonane-2,6-dione | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92375 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[3.3.1]nonane-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bicyclo[3.3.1]nonane-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Bicyclo[3.3.1]nonane-2,6-dione?

A1: Bicyclo[3.3.1]nonane-2,6-dione has a molecular formula of C9H12O2 and a molecular weight of 152.19 g/mol.

Q2: Which spectroscopic techniques are commonly used to characterize Bicyclo[3.3.1]nonane-2,6-dione?

A2: Common spectroscopic techniques include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR provide insights into the compound's structure and conformation. For instance, 13C NMR studies revealed transannular orbital interactions between the two carbonyl groups in Bicyclo[3.3.1]nonane-2,6-dione. []

- Photoelectron Spectroscopy (PES): PES can be used to investigate electronic structure and bonding, as demonstrated by studies on transannular orbital interactions in Bicyclo[3.3.1]nonane-2,6-dione. []

- Circular Dichroism (CD) Spectroscopy: CD spectroscopy, especially in conjunction with derivatives bearing chromophores, is useful for studying chirality, conformational effects, and inter-chromophoric interactions. [, , , ]

- Vibrational Circular Dichroism (VCD): VCD offers additional insights into chirality and conformational dynamics by probing vibrational transitions. []

Q3: What is a notable synthetic application of Bicyclo[3.3.1]nonane-2,6-dione?

A3: Bicyclo[3.3.1]nonane-2,6-dione serves as a key starting material for synthesizing enantiopure dibenzylidene derivatives of Bicyclo[3.3.1]nonane and brexane, compounds with potential applications in materials science and asymmetric catalysis. []

Q4: How has Bicyclo[3.3.1]nonane-2,6-dione been utilized in the development of chiral ligands?

A4: Researchers have synthesized C2-symmetric chiral diene ligands based on a 4,8-endo,endo-disubstituted bicyclo[3.3.1]nona-2,6-diene framework, derived from enantiomerically pure Bicyclo[3.3.1]nonane-2,6-dione. These ligands, when complexed with rhodium, demonstrated high enantioselectivity in asymmetric 1,4-addition reactions. []

Q5: Are there any potential applications of Bicyclo[3.3.1]nonane-2,6-dione in supramolecular chemistry?

A5: Yes, researchers have explored the use of Bicyclo[3.3.1]nonane-2,6-dione as a core building block in the creation of novel supramolecular architectures, including molecular tweezers and macrocycles. []

Q6: Can Bicyclo[3.3.1]nonane-2,6-dione be used in the synthesis of complex natural product scaffolds?

A6: Research indicates that Bicyclo[3.3.1]nonane-2,6-dione can be used as a starting material in the synthesis of 9,9-dimethyl-bicyclo[3.3.1]nonane-2,6-dione, a potential precursor to the ABC ring system of the anti-tumor drug Taxol. []

Q7: Why is the stereochemistry of Bicyclo[3.3.1]nonane-2,6-dione important?

A7: Bicyclo[3.3.1]nonane-2,6-dione is a chiral molecule, and its enantiomers can exhibit different properties. Access to enantiomerically pure forms is crucial for various applications, such as asymmetric synthesis and the development of chiral drugs.

Q8: What methods have been explored for the kinetic resolution of Bicyclo[3.3.1]nonane-2,6-dione?

A8: Several methods have been investigated:

- Baker's Yeast: Baker's yeast for sweet dough has been successfully employed for large-scale kinetic resolution, affording enantiomerically pure (+)-bicyclo[3.3.1]nonane-2,6-dione. [, ]

- Genetically Engineered Yeast: Genetically engineered Saccharomyces cerevisiae strains have been explored to enhance the efficiency of kinetic resolution. []

- Other Microorganisms: Studies have examined the biotransformation of bicyclo[3.3.1]nonane-2,6-dione using Aspergillus niger and Glomerella cingulata, achieving varying degrees of enantioselectivity in the formation of ketoalcohols and diols. []

Q9: Are there chemical methods for determining the absolute configuration of Bicyclo[3.3.1]nonane-2,6-dione derivatives?

A9: Yes, researchers have determined the absolute configuration of (+)-(1R,5S)-bicyclo[3.3.1]nonane-2,7-dione, a derivative of Bicyclo[3.3.1]nonane-2,6-dione, through a combination of CD spectroscopy and chemical correlation involving enantiospecific synthesis. []

Q10: What is known about the crystal structure of Bicyclo[3.3.1]nonane-2,6-dione?

A10: X-ray diffraction studies have revealed that Bicyclo[3.3.1]nonane-2,6-dione molecules adopt a chair–chair conformation in the solid state. The crystal structure is characterized by a hydrogen-bonded network. At higher temperatures, the compound undergoes a phase transition to a face-centered cubic orientationally disordered phase. []

Q11: How do substituents affect the solid-state packing of Bicyclo[3.3.1]nonane-2,6-dione derivatives?

A11: Studies on various derivatives, including the diol, dione, and acetal, revealed that the nature and position of substituents significantly influence hydrogen-bonding patterns and, consequently, the crystal packing arrangements. []

Q12: Has Bicyclo[3.3.1]nonane-2,6-dione been explored as a building block for inclusion compounds?

A12: Yes, a derivative of Bicyclo[3.3.1]nonane-2,6-dione, exo-7,exo-15-dibromo-6,7,14,15-tetrahydro-6,14-methanocycloocta[1,2-b:5,6-b'] diquinoxaline, has been shown to function as a lattice inclusion host, forming crystalline inclusion compounds with small polyhaloalkane guest molecules. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-6-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-hexenoic Acid](/img/structure/B151138.png)

![2-[(METHYLAMINO)METHYL]PYRIDINE](/img/structure/B151154.png)